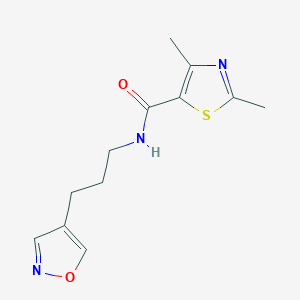

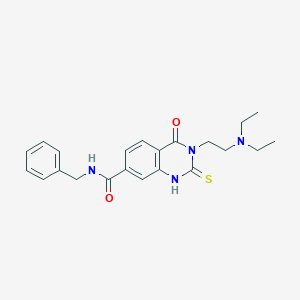

N-(3-(isoxazol-4-yl)propyl)-2,4-dimethylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(isoxazol-4-yl)propyl)-2,4-dimethylthiazole-5-carboxamide, also known as compound 25, is a novel small molecule inhibitor that has shown potential as a therapeutic agent in various preclinical studies. The compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Chemoselective Synthesis and Insecticidal Activity

Researchers have developed methods for the chemoselective synthesis of isoxazole derivatives, including compounds similar to N-(3-(isoxazol-4-yl)propyl)-2,4-dimethylthiazole-5-carboxamide. These methods enable the differential derivatization of isoxazoles, resulting in compounds with potential insecticidal activities. For instance, a study by Yu et al. (2009) on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides demonstrates chemoselective nucleophilic chemistry and evaluates the insecticidal activity of these compounds (Yu et al., 2009).

Synthesis and Biological Evaluation

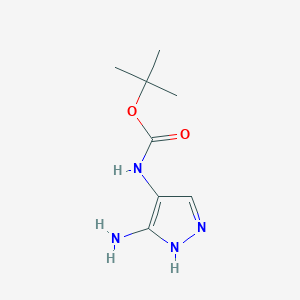

Further research has expanded into the synthesis of new isoxazole derivatives and their biological evaluation. Hassan et al. (2019) synthesized isoxazole derivatives bearing a 1,2,3-triazole moiety, exploring their potential as anti-hepatic cancer and antimicrobial agents. This study highlights the versatility of isoxazole compounds in medicinal chemistry and their potential therapeutic applications (Hassan et al., 2019).

Antimicrobial and Antioxidant Activities

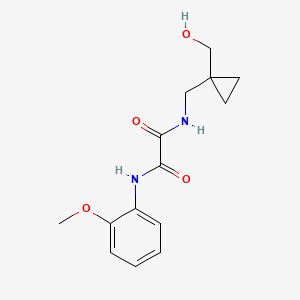

The antimicrobial and antioxidant properties of isoxazole derivatives have also been investigated. Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using isoxazole and evaluated their antimicrobial and antioxidant activities. This study underscores the potential of isoxazole derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Catalysis and Synthesis of Arylated Compounds

Isoxazole derivatives have been used as ligands in catalysis, facilitating the synthesis of arylated compounds. Bumagin et al. (2019) demonstrated the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for bimetallic boron-containing heterogeneous catalysts, showing high activity in the Suzuki reaction in aqueous media. This research highlights the utility of isoxazole derivatives in enhancing the efficiency of catalytic reactions, particularly in the synthesis of heterobiaryls (Bumagin et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound “2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide” are currently unknown. The compound belongs to the class of isoxazoles , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific mode of action for this compound would depend on its primary target(s) and the nature of the interaction.

Biochemical Pathways

Isoxazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, microbial infections, and more .

Pharmacokinetics

Isoxazole derivatives are generally well-absorbed and can be distributed throughout the body . They can be metabolized by various enzymes in the liver and other tissues, and are typically excreted in the urine . The specific ADME properties of this compound would depend on its chemical structure and the nature of its interaction with biological targets.

Result of Action

The molecular and cellular effects of this compound’s action are not explicitly reported in the literature. Depending on its specific targets and mode of action, this compound could potentially have a wide range of effects at the molecular and cellular level. These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound, the presence of competing molecules, and the physiological state of the cells or tissues in which it is acting .

Properties

IUPAC Name |

2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-8-11(18-9(2)15-8)12(16)13-5-3-4-10-6-14-17-7-10/h6-7H,3-5H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKSAIGVMUMPSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCCCC2=CON=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)

![N-(1-cyanocyclopentyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2376290.png)

![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2376298.png)

![methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2376304.png)

![ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B2376306.png)

![ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2376310.png)